molecular formula C18H14Cl2N2O4S B2969458 Methyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-1,3-benzothiazol-3-yl]acetate CAS No. 941997-16-6

Methyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2969458
CAS No.: 941997-16-6
M. Wt: 425.28
InChI Key: VCCIZSZXTLANRP-UZYVYHOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C18H14Cl2N2O4S and its molecular weight is 425.28. The purity is usually 95%.
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Scientific Research Applications

Novel Inhibitors for Aldose Reductase

Methyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-1,3-benzothiazol-3-yl]acetate derivatives, part of the iminothiazolidin-4-one acetate family, have been synthesized and evaluated as potent and selective inhibitors of aldose reductase (ALR2). These compounds, specifically designed for their inhibitory activity, demonstrate potential as novel therapeutic agents for treating diabetic complications. Their synthesis involves cyclocondensation processes, and their effectiveness is highlighted by their IC50 values, with certain derivatives showing high potency. This research opens new avenues for the treatment of diabetes-related conditions by targeting aldose reductase, a key enzyme involved in the polyol pathway (Sher Ali et al., 2012).

Antimicrobial Activity of Benzothiazole Derivatives

The exploration of 2,5-disubstituted 1,3,4-oxadiazoles containing benzothiazolylthiol groups has led to the development of compounds with notable antimicrobial properties. By synthesizing these derivatives through various chemical reactions, researchers have created a series of compounds that show promise in combating microbial infections. The antibacterial and antifungal activities of these compounds underscore their potential in addressing antibiotic resistance and providing new pathways for antimicrobial drug development (V. I. Kelarev et al., 2000).

Antitumor Potential of Benzothiazoles

Benzothiazole derivatives have been identified as having potent and selective antitumor activities against various cancer cell lines, including breast, ovarian, colon, and renal cancers. The mechanism of action of these compounds is linked to their metabolic transformations within sensitive cell lines, with N-acetylation and oxidation playing significant roles. This line of research not only contributes to the understanding of benzothiazoles' antitumor mechanisms but also opens up possibilities for developing novel anticancer therapies (M. Chua et al., 1999).

Green Synthesis Routes Using CO2

The use of CO2 as a C1 feedstock in the synthesis of benzothiazoles represents an innovative and environmentally friendly approach to chemical synthesis. Through ionic liquid-catalyzed reactions, researchers have successfully created a series of benzothiazoles under mild conditions, demonstrating the potential of using CO2 in organic synthesis to produce S-containing compounds efficiently and sustainably (Xiang Gao et al., 2015).

Calcium Antagonistic Activity of Benzothiazoline Derivatives

Novel benzothiazoline compounds have been investigated for their Ca2+ antagonistic activity, revealing a promising avenue for the development of new treatments for hypertension and related cardiovascular disorders. These compounds exhibit potent in vitro Ca2+ antagonistic activity and have shown effectiveness in preclinical models, highlighting their therapeutic potential in managing hypertension and preventing acute cardiovascular events (K. Yamamoto et al., 1988).

Properties

IUPAC Name

methyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O4S/c1-25-17(24)9-22-13-4-2-3-5-15(13)27-18(22)21-16(23)10-26-14-7-6-11(19)8-12(14)20/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCIZSZXTLANRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.